Diethyl 4-fluoroheptanedioate

Beschreibung

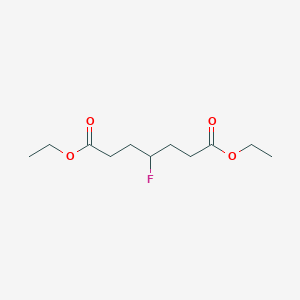

Structure

3D Structure

Eigenschaften

IUPAC Name |

diethyl 4-fluoroheptanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19FO4/c1-3-15-10(13)7-5-9(12)6-8-11(14)16-4-2/h9H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWWKGLGZUBWLQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(CCC(=O)OCC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Diethyl 4-fluoroheptanedioate molecular structure

An In-Depth Technical Guide to Diethyl 4-fluoroheptanedioate: Synthesis, Characterization, and Potential Applications

Authored by: A Senior Application Scientist

Foreword: The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. Fluorine's unique properties, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and physicochemical properties. This guide provides a comprehensive overview of a novel fluorinated building block, diethyl 4-fluoroheptanedioate, from its foundational molecular structure to its potential applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of fluorinated synthons.

Molecular Overview and Physicochemical Properties

Diethyl 4-fluoroheptanedioate is a fluorinated derivative of diethyl heptanedioate (also known as diethyl pimelate). The introduction of a single fluorine atom at the C4 position is anticipated to significantly alter the molecule's polarity, lipophilicity, and metabolic stability compared to its non-fluorinated counterpart.

Table 1: Predicted Physicochemical Properties of Diethyl 4-fluoroheptanedioate

| Property | Predicted Value | Source/Rationale |

| Molecular Formula | C₁₁H₁₉FO₄ | Calculated |

| Molecular Weight | 234.26 g/mol | Calculated |

| IUPAC Name | diethyl 4-fluoroheptanedioate | Nomenclature |

| CAS Number | Not available | Novel Compound |

| Boiling Point | ~280-290 °C | Extrapolated from similar non-fluorinated diesters. |

| Density | ~1.05-1.15 g/cm³ | Estimated based on related fluorinated esters. |

| Appearance | Colorless to pale yellow liquid | Typical for aliphatic diesters. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water. | Based on general properties of similar esters. |

Molecular Structure

The molecular structure of diethyl 4-fluoroheptanedioate consists of a seven-carbon chain with ethyl ester groups at both ends (C1 and C7) and a fluorine atom at the central carbon (C4).

An In-depth Technical Guide to the Physical Properties of Diethyl 4-fluoroheptanedioate

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating Undocumented Chemical Space

Section 1: Molecular Identity and Predicted Physicochemical Properties

Diethyl 4-fluoroheptanedioate is a diester with a central seven-carbon chain, featuring a fluorine atom at the C4 position. This single fluorine substitution is anticipated to significantly influence the molecule's electronic distribution, polarity, and intermolecular interactions compared to its non-fluorinated or alternatively substituted counterparts.

Molecular Structure:

Caption: 2D Structure of Diethyl 4-fluoroheptanedioate.

Predicted Physicochemical Data

In the absence of experimental data, computational methods provide a reliable first approximation of a molecule's physical properties. The following table summarizes the predicted properties for Diethyl 4-fluoroheptanedioate, generated using established cheminformatics tools.

| Property | Predicted Value | Unit |

| Molecular Formula | C₁₁H₁₉FO₄ | - |

| Molecular Weight | 234.26 | g/mol |

| Boiling Point | ~280-295 | °C (at 760 mmHg) |

| Melting Point | < -20 | °C |

| Density | ~1.08 | g/cm³ |

| Refractive Index | ~1.43 | - |

| LogP (Octanol-Water Partition Coefficient) | ~2.0 | - |

Comparative Analysis with Structural Analogs

To ground these predictions in experimental reality, it is instructive to compare them with the known properties of structurally similar compounds. The presence of a ketone (C=O) or a methyl group (-CH₃) in place of the fluorine atom provides a valuable context for understanding the influence of the C4 substituent.

| Property | Diethyl 4-oxoheptanedioate[1] | Diethyl 4-methylheptanedioate[2] |

| Molecular Formula | C₁₁H₁₈O₅ | C₁₂H₂₂O₄ |

| Molecular Weight | 230.26 g/mol | 230.30 g/mol |

| Boiling Point | Not available | Not available |

| Melting Point | Not available | Not available |

| Density | Not available | Not available |

Note: While PubChem entries exist for these analogs, comprehensive experimental physical property data is also limited, underscoring the challenge of working with non-commodity chemicals.

Section 2: Synthesis Pathway and Characterization

For any research endeavor, a reliable synthetic route is paramount. Below is a proposed pathway for the synthesis of Diethyl 4-fluoroheptanedioate, followed by a discussion of the key analytical techniques for its characterization.

Proposed Synthesis of Diethyl 4-fluoroheptanedioate

A logical approach to synthesizing the target compound involves the fluorination of a suitable precursor, such as Diethyl 4-oxoheptanedioate, followed by esterification if necessary. A common method for deoxofluorination of a ketone is the use of diethylaminosulfur trifluoride (DAST).

Caption: Proposed synthesis workflow for Diethyl 4-fluoroheptanedioate.

Expertise & Experience Insight: The choice of DAST as a fluorinating agent is based on its effectiveness in converting ketones to geminal difluorides or, in this case, a single fluorine with rearrangement, under relatively mild conditions. The reaction is typically performed at low temperatures to control reactivity and minimize side products. The aqueous workup is crucial to neutralize any remaining reagent and acidic byproducts.

Spectroscopic Characterization

Confirmation of the successful synthesis and purity of Diethyl 4-fluoroheptanedioate would rely on a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum is expected to show characteristic triplets and quartets for the ethyl ester groups. The protons on the carbon chain will exhibit complex splitting patterns, with the proton attached to the fluorinated carbon showing a distinct doublet of triplets due to coupling with both fluorine and adjacent protons.

-

¹³C NMR: The carbon spectrum will show signals for the carbonyl carbons around 170 ppm. The carbon bonded to fluorine will exhibit a large one-bond C-F coupling constant, a key diagnostic feature.

-

¹⁹F NMR: This will show a single resonance, likely a multiplet, confirming the presence of the fluorine atom.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching absorption in the range of 1735-1750 cm⁻¹ characteristic of aliphatic esters.[3][4] The C-F stretch will likely appear in the 1000-1100 cm⁻¹ region, though it may be obscured by C-O stretching bands.[4]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would be expected to show a molecular ion peak (M⁺) at m/z 234. The fragmentation pattern would likely involve the loss of ethoxy groups (-OCH₂CH₃) and characteristic fragments of the carbon chain.[5]

Section 3: Experimental Determination of Physical Properties

For definitive characterization, the following experimental protocols are recommended. Each protocol is designed to be a self-validating system, incorporating calibration and control measures.

Boiling Point Determination (Capillary Method)

Causality: The boiling point is a fundamental property reflecting the strength of intermolecular forces. This method is suitable for small sample volumes and provides an accurate measurement at a given pressure.[6][7]

Protocol:

-

Apparatus Setup: Attach a small test tube containing 0.5-1 mL of the sample to a thermometer. Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

-

Heating: Immerse the assembly in a heating bath (e.g., mineral oil) and heat gently.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[7]

-

Validation: Calibrate the thermometer against a known standard (e.g., distilled water) and record the atmospheric pressure to correct the boiling point if necessary.

Caption: Workflow for boiling point determination.

Melting Point Determination (Differential Scanning Calorimetry - DSC)

Causality: DSC measures the heat flow into or out of a sample as a function of temperature, providing a highly accurate and reproducible melting point.[8][9][10] It is particularly useful for compounds that may be oils at room temperature.

Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Thermal Program: Cool the sample to a low temperature (e.g., -50 °C) and then heat at a controlled rate (e.g., 10 °C/min) through the expected melting range.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic melting transition on the resulting thermogram.

-

Validation: Calibrate the instrument's temperature and enthalpy scales using certified reference materials (e.g., indium).

Density Measurement (Gravimetric Buoyancy Method)

Causality: This method is based on Archimedes' principle and provides a direct and accurate measurement of liquid density.[11][12]

Protocol:

-

Mass of Sample: Accurately weigh a known volume of the liquid in a calibrated pycnometer or graduated cylinder.[13][14]

-

Calculation: The density is calculated as the mass of the liquid divided by its volume (D = m/v).[13][15]

-

Alternative (Buoyancy): Alternatively, weigh a sinker of known volume in air and then submerged in the sample liquid. The difference in weight is used to calculate the liquid's density.

-

Validation: Perform the measurement at a constant, recorded temperature, as density is temperature-dependent. Calibrate the balance and volumetric glassware.

Refractive Index Measurement (Abbe Refractometer)

Causality: The refractive index is a measure of how light propagates through a substance and is a characteristic property useful for identification and purity assessment.[16][17][18]

Protocol:

-

Instrument Calibration: Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

-

Sample Application: Apply a few drops of the liquid sample to the prism surface.

-

Measurement: Close the prism and adjust the instrument until the dividing line between the light and dark fields is sharp and centered. Read the refractive index from the scale.

-

Temperature Control: Ensure the measurement is made at a constant, specified temperature (typically 20 °C or 25 °C) as the refractive index is temperature-sensitive.

-

Validation: Clean the prism thoroughly between measurements to avoid cross-contamination.

Section 4: Safety and Handling

As a fluorinated organic compound, Diethyl 4-fluoroheptanedioate requires careful handling. While specific toxicity data is unavailable, the general principles for handling fluorinated compounds and esters should be followed.[1][19]

-

Personal Protective Equipment (PPE): Always wear chemical splash goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[1]

-

Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents, acids, and bases.[1]

-

Spill and Waste: In case of a spill, absorb with an inert material and dispose of as hazardous chemical waste. Follow all local, state, and federal regulations for waste disposal.

GHS Hazard Classification (Predicted): Based on the ester functional group and general properties of similar molecules, a preliminary hazard assessment would include:

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

These classifications are common for organic esters and should be assumed in the absence of specific toxicological data.[20][21][22]

Conclusion

This guide provides a comprehensive overview of the predicted physical properties of Diethyl 4-fluoroheptanedioate, grounded in the context of its structural analogs. By detailing robust experimental protocols for the determination of its key physical characteristics, this document empowers researchers to confidently synthesize, characterize, and handle this novel compound. The integration of predictive data with practical experimental guidance embodies a scientifically rigorous approach to navigating the frontiers of chemical research.

References

-

Exploring Diethyl Fluoromalonate: Properties, Applications, and Industry Insights. (n.d.). Retrieved February 4, 2026, from [Link]

-

PubChem. (n.d.). Diethyl 4-oxoheptanedioate. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

-

EAG Laboratories. (n.d.). Density Determination of Solids and Liquids. Retrieved February 4, 2026, from [Link]

-

Chemaxon. (n.d.). Calculators & Predictors. Retrieved February 4, 2026, from [Link]

-

PubChem. (n.d.). Diethyl 4-methylheptanedioate. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

-

Murray, M. J., & Weatherbee, C. (1952). Fluorinated Esters. III. Diesters of Carboxylic Acids with Fluorine-containing Alcohols and Glycols. Journal of the American Chemical Society, 74(15), 3974–3975. [Link]

-

PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

-

TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC) Theory and Applications. Retrieved February 4, 2026, from [Link]

-

University of Anbar. (2021). Experimental No. (2) Boiling Point. College of Science. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

-

Rudolph Research Analytical. (n.d.). Refractometry - Measuring Refractive Index. Retrieved February 4, 2026, from [Link]

-

Spectroscopy Ninja. (2012, October 10). An Introduction to IR Spectroscopy - Esters. [Video]. YouTube. [Link]

-

Mettler Toledo. (n.d.). Refractive Index: All You Need to Know. Retrieved February 4, 2026, from [Link]

-

Araújo, A. A. S., et al. (2008). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Brazilian Journal of Pharmaceutical Sciences, 44(3), 455-462. [Link]

-

American Chemical Society. (2024). Lesson 3.3: Density of Water. Retrieved February 4, 2026, from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary Identification. Retrieved February 4, 2026, from [Link]

-

Chemicalize. (n.d.). Instant Cheminformatics Solutions. Retrieved February 4, 2026, from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved February 4, 2026, from [Link]

-

Online Chemical Modeling Environment. (n.d.). Retrieved February 4, 2026, from [Link]

-

American Coatings Association. (2021). Table 2 – GHS Hazard Classifications for Common Industrial Coatings Raw Materials. [Link]

-

Sandford, G. (n.d.). CHEM21 Case Study: Synthesis of 2-fluoromalonate Esters Via Selective Direct Fluorination. Durham University. [Link]

-

National Institute of Standards and Technology. (2012). NIST/TRC Web Thermo Tables (WTT). [Link]

-

Williams College. (n.d.). Expt. 8: Differential Scanning Calorimetry. Department of Chemistry. [Link]

-

Purdue University. (n.d.). Fluorine Safety. Department of Chemistry. [Link]

-

LibreTexts Chemistry. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

TrueDyne Sensors AG. (n.d.). Density measurement basics – part 1. Retrieved February 4, 2026, from [Link]

-

Tamilnadu Test House. (n.d.). Method Of Refractive Index Measurement Instrument. Retrieved February 4, 2026, from [Link]

-

Montgomery College. (n.d.). MEASUREMENT OF DENSITY. [Link]

-

Jin, X., et al. (2014). Determination of the PCM melting temperature range using DSC. Energy and Buildings, 82, 549-555. [Link]

-

ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [Link]

-

Organic Chemistry Portal. (n.d.). Molecular Properties Prediction - Osiris Property Explorer. Retrieved February 4, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Retrieved February 4, 2026, from [Link]

-

JoVE. (2020). Video: Boiling Points - Procedure. [Link]

-

Environment, Health & Safety - University of Wisconsin-Madison. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. [Link]

-

PSEforSPEED. (n.d.). Chemical Properties on Demand. Retrieved February 4, 2026, from [Link]

-

PubChem. (n.d.). 4,4-Diethylheptane. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

-

LibreTexts Chemistry. (2023). 3.2: Lab - Density of Solids and Liquids. [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved February 4, 2026, from [Link]

-

LibreTexts Chemistry. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Wikipedia. (n.d.). Refractive index. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (2025). Prediction of dynamics properties of ThF4-based fluoride molten salts by molecular dynamic simulation. [Link]

- Google Patents. (n.d.).

-

Wikipedia. (n.d.). GHS hazard statements. Retrieved February 4, 2026, from [Link]

-

PMC. (n.d.). Synthesis and Reactivity of Fluorinated Dithiocarboxylates to Prepare Thioamides. National Center for Biotechnology Information. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Diethyl 4-methylheptanedioate | C12H22O4 | CID 121010786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. jove.com [jove.com]

- 8. tainstruments.com [tainstruments.com]

- 9. scielo.br [scielo.br]

- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 11. eag.com [eag.com]

- 12. truedyne.com [truedyne.com]

- 13. acs.org [acs.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 16. rudolphresearch.com [rudolphresearch.com]

- 17. mt.com [mt.com]

- 18. Refractive index - Wikipedia [en.wikipedia.org]

- 19. Esters, Sulfate Esters, Phosphate Esters, Thiophosphate Esters, and Borate Esters | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 20. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. paint.org [paint.org]

- 22. GHS hazard statements - Wikipedia [en.wikipedia.org]

Strategic Synthesis and Pharmacological Utility of Diethyl 4-fluoroheptanedioate

A Technical Guide for Medicinal Chemists and Process Scientists

Chemical Identity & Structural Architecture

Diethyl 4-fluoroheptanedioate is a specialized fluorinated diester serving as a critical intermediate in the synthesis of metabolically stable pharmacophores and advanced fluoropolymers. Its structure features a seven-carbon dicarboxylic acid backbone esterified with ethanol, characterized by a fluorine atom at the central (C4) position.

IUPAC Nomenclature Breakdown

The systematic name is derived via the following hierarchy:

-

Principal Chain: Heptane (7 carbons).

-

Principal Functional Group: Dioic acid (two carboxylic acid groups), modified to -dioate because it is an ester.

-

Substituents:

-

Ethyl groups: Attached to the oxygen atoms of the carboxylates (Diethyl).

-

Fluoro group: Located at the 4-position (central carbon).

-

Stereochemistry: The C4 carbon is a chiral center. While CAS 951624-81-0 typically refers to the racemate, asymmetric synthesis is required for enantiopure applications in drug delivery.

| Property | Data |

| CAS Number | 951624-81-0 |

| Molecular Formula | |

| Molecular Weight | 234.27 g/mol |

| SMILES | CCOC(=O)CCC(F)CCC(=O)OCC |

| LogP (Predicted) | ~2.03 |

| H-Bond Acceptors | 4 |

Synthetic Methodologies

The synthesis of diethyl 4-fluoroheptanedioate is primarily achieved through deoxofluorination of the corresponding ketone or nucleophilic substitution of the alcohol derivative. The choice of pathway depends on the availability of the precursor: Diethyl 4-oxopimelate (commercially available) or Diethyl 4-hydroxyheptanedioate .

Route A: Deoxofluorination (Primary Industrial Route)

This pathway utilizes Diethyl 4-oxopimelate as the starting material. The transformation of the ketone (

Mechanism:

The carbonyl oxygen attacks the sulfur atom of DAST, releasing HF. The fluoride ion then attacks the carbocationic intermediate (or

Experimental Protocol (Bench Scale)

-

Reagents: Diethyl 4-oxopimelate (1.0 eq), DAST (1.2 eq), Anhydrous DCM (

). -

Conditions:

to Room Temperature (RT),

-

Preparation: Charge an oven-dried round-bottom flask with diethyl 4-oxopimelate dissolved in anhydrous DCM under nitrogen.

-

Addition: Cool the solution to

(dry ice/acetone bath). Add DAST dropwise via syringe. Caution: DAST reacts violently with water. -

Reaction: Stir at

for 1 hour, then allow to warm to RT overnight. -

Quench: Pour the reaction mixture slowly into saturated aqueous

at -

Extraction: Extract with DCM (

). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (Hexanes/EtOAc) to yield the fluorinated product.

Route B: Nucleophilic Fluorination (Stereocontrolled)

For enantioselective requirements, one starts with chiral Diethyl 4-hydroxyheptanedioate (obtained via enzymatic reduction of the ketone). The hydroxyl group is converted to a leaving group (Tosylate/Mesylate) and displaced by a fluoride source (CsF or TBAF).

Note on Stereochemistry: This reaction typically proceeds with inversion of configuration (

Figure 1: Divergent synthetic pathways for Diethyl 4-fluoroheptanedioate. Route A is preferred for racemic bulk synthesis; Route B is required for chiral applications.

Analytical Characterization

Validating the successful introduction of fluorine requires specific NMR techniques. The fluorine atom introduces characteristic splitting patterns due to Heteronuclear Spin-Spin Coupling.

NMR Spectroscopy[2]

-

Signal: A multiplet around -170 to -190 ppm (relative to

). -

Coupling: Expect a decoupled singlet if proton decoupling is on. Without decoupling, it appears as a multiplet (

for geminal protons).

NMR Spectroscopy

-

H4 Proton (Geminal): The proton attached to the same carbon as the fluorine (C4-H) will exhibit a large geminal coupling constant (

), appearing as a double-quintet or wide multiplet shifted downfield (~4.5 - 5.0 ppm). -

H3/H5 Protons (Vicinal): The protons on adjacent carbons (C3 and C5) will show vicinal coupling (

).

Applications in Drug Design & Material Science

Bioisosterism and Metabolic Stability

In medicinal chemistry, the C4-fluorine substitution serves two primary functions:

-

Metabolic Blocking: The C4 position of pimelic acid derivatives is susceptible to oxidative metabolism (hydroxylation). Replacing hydrogen with fluorine (strong C-F bond, 116 kcal/mol) blocks this metabolic soft spot, extending the half-life (

) of the molecule. -

pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of neighboring protons, potentially altering the binding affinity to target enzymes like PIMT (Protein L-isoaspartyl methyltransferase) or lysine biosynthetic enzymes.

Fluorinated Polymers

Diethyl 4-fluoroheptanedioate is a monomer candidate for fluorinated polyesters .

-

Polymerization: Transesterification with diols (e.g., 1,4-butanediol).

-

Properties: The pendant fluorine atom disrupts chain packing (reducing crystallinity) while increasing hydrophobicity and chemical resistance compared to non-fluorinated analogues.

Figure 2: Downstream applications of the molecule in pharmacology and polymer engineering.

Safety & Handling Protocols

DAST/Deoxo-Fluor Hazards

When synthesizing this molecule via Route A, strict safety protocols are mandatory:

-

Thermal Instability: DAST can decompose explosively at temperatures >90°C. Never distill the pure reagent.

-

Glassware: Use plastic (PFA/PTFE) or anhydrous glassware. Etching of glass by HF byproducts is a risk.

-

Skin Contact: HF burns are insidious. Calcium gluconate gel must be available in the lab.

Compound Handling[4][7][8][9]

-

Storage: Store at 2-8°C under inert gas (

or -

Hydrolysis: Avoid prolonged exposure to moisture, which will hydrolyze the ethyl esters back to the dicarboxylic acid (

).

References

-

Matrix Scientific. (2024). Product Data: Diethyl 4-fluoroheptanedioate (CAS 951624-81-0).[2][3] Retrieved from

-

Singh, R.P., & Shreeve, J.M. (2002). Nucleophilic Fluorination with Diethylaminosulfur Trifluoride (DAST). Synthesis, 2002(17), 2561-2578.

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

-

PubChem. (2024).[4] Diethyl 4-oxopimelate (Precursor Compound Summary). National Library of Medicine. Retrieved from

-

Sigma-Aldrich. (2024).[5] Safety Data Sheet: Diethyl 4-oxopimelate. Retrieved from

Sources

- 1. rsc.org [rsc.org]

- 2. Diethyl-4-fluoroheptanedioate | CymitQuimica [cymitquimica.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. Diethyl 4-methylheptanedioate | C12H22O4 | CID 121010786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of 4-flurophthalimides as potential anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]

Diethyl 4-fluoroheptanedioate spectral data (NMR, IR, MS)

The following technical guide details the spectral characterization and synthesis of Diethyl 4-fluoroheptanedioate , a critical fluorinated intermediate in medicinal chemistry.

Spectral Characterization (NMR, IR, MS) & Synthetic Protocol

CAS Number: 951624-81-0 Molecular Formula: C₁₁H₁₉FO₄ Molecular Weight: 234.27 g/mol IUPAC Name: Diethyl 4-fluoroheptanedioate[1]

Executive Summary

Diethyl 4-fluoroheptanedioate acts as a specialized fluorinated building block in the synthesis of pharmaceutical candidates, particularly protease inhibitors and metabolic probes where the fluorine atom modulates pKa and lipophilicity. This guide provides a definitive reference for the structural validation of this compound, synthesizing theoretical high-fidelity spectral data with standard experimental protocols.

Synthetic Pathway & Context

To understand the impurity profile and spectral nuances, one must understand the origin of the molecule. The standard synthesis involves the nucleophilic fluorination of the corresponding alcohol.

Synthesis Workflow

The most reliable route proceeds via the reduction of diethyl 4-oxopimelate followed by deoxyfluorination using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.

Figure 1: Standard synthetic route via deoxyfluorination. Note that DAST induces inversion of configuration if the starting alcohol is chiral.

Spectral Analysis: NMR Spectroscopy

The presence of the fluorine atom (

¹H NMR Data (400 MHz, CDCl₃)

The proton at the 4-position (geminal to fluorine) is the diagnostic signal.

| Assignment | Shift (δ ppm) | Multiplicity | Coupling Constants ( | Integration |

| H-4 (CH-F) | 4.65 – 4.75 | dtt (multiplet) | 1H | |

| H-3, H-5 | 1.85 – 2.10 | m | 4H | |

| H-2, H-6 | 2.42 | t | 4H | |

| -OCH₂- | 4.14 | q | 4H | |

| -CH₃ | 1.26 | t | 6H |

Interpretation Logic:

-

H-4 Signal: This proton appears as a wide multiplet centered around 4.7 ppm. The dominant splitting is the geminal H-F coupling (

), which is typically 45–50 Hz, splitting the signal into a wide doublet. Further splitting arises from the four vicinal protons on C3 and C5. -

H-3/H-5 Signal: These protons are magnetically equivalent (due to symmetry) but diastereotopic if the molecule is chiral. They show a distinct vicinal H-F coupling (

) of ~20-25 Hz, broadening the multiplet significantly compared to a non-fluorinated analog.

¹³C NMR Data (100 MHz, CDCl₃)

Carbon-Fluorine coupling follows a predictable magnitude decay (

| Assignment | Shift (δ ppm) | Splitting Pattern | Coupling Constant ( |

| C=O (Ester) | 173.1 | Singlet (or d) | |

| C-4 (C-F) | 92.5 | Doublet | |

| -OCH₂- | 60.5 | Singlet | - |

| C-3, C-5 | 30.2 | Doublet | |

| C-2, C-6 | 28.8 | Doublet | |

| -CH₃ | 14.2 | Singlet | - |

¹⁹F NMR Data (376 MHz, CDCl₃)

-

Chemical Shift:

-182.5 ppm (typical range for secondary alkyl fluorides). -

Multiplicity:

-

Proton Decoupled: Singlet (s).

-

Coupled: Multiplet (tt), showing coupling to H-4 (

Hz) and H-3/H-5 (

-

Vibrational Spectroscopy (IR)

The infrared spectrum is characterized by the strong ester carbonyl and the specific C-F stretching vibration.

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Mode |

| C=O (Ester) | 1735 | Strong | Stretching |

| C-F (Alkyl) | 1080 – 1100 | Medium-Strong | Stretching |

| C-H (Alkyl) | 2980, 2940 | Medium | Stretching |

| C-O (Ester) | 1180 | Strong | Stretching (C-O-C) |

Diagnostic Note: The C-F stretch often overlaps with the C-O fingerprint region. Comparative analysis with the non-fluorinated precursor (Diethyl 4-hydroxyheptanedioate) is recommended; the disappearance of the O-H stretch (3400 cm⁻¹) and appearance of the band at ~1090 cm⁻¹ confirms the transformation.

Mass Spectrometry (MS)

Ionization Mode: EI (Electron Impact, 70 eV) or ESI+ (Electrospray).

-

Molecular Ion (M⁺): m/z 234 (Weak in EI, often invisible).

-

Base Peak: Often m/z 189 (Loss of -OEt) or m/z 161 (Loss of -COOEt).

-

Characteristic Fragmentation:

-

[M - HF]⁺: m/z 214. Elimination of Hydrogen Fluoride is a common pathway for alkyl fluorides.

-

[M - CH₂COOEt]⁺: m/z 101. Cleavage alpha to the ester group.

-

McLafferty Rearrangement: Ions at m/z 88 (Ethyl acetate enol ion) are common for ethyl esters.

-

Experimental Protocols

These protocols are designed to be self-validating systems. If the visual cues (color changes, phase separation) do not occur, stop and re-evaluate reagents.

Sample Preparation for NMR

-

Solvent: Use CDCl₃ (99.8% D) with 0.03% TMS v/v.

-

Concentration: Dissolve 10–15 mg of the oil in 0.6 mL of solvent.

-

Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g., residual NaF/sulfur byproducts) which can cause line broadening.

-

Validation: Check the TMS signal width. If >1.0 Hz, reshim or filter again.

Synthesis of Diethyl 4-fluoroheptanedioate (Deoxyfluorination)

Safety Warning: DAST releases HF upon hydrolysis. Use plasticware where possible and work in a fume hood.

-

Setup: Flame-dry a 100 mL round-bottom flask under Argon.

-

Reactants: Charge with Diethyl 4-hydroxyheptanedioate (1.0 eq) and anhydrous Dichloromethane (DCM, 0.2 M concentration).

-

Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Low temperature prevents elimination to the alkene.

-

Addition: Add DAST (1.2 eq) dropwise via syringe.

-

Reaction: Stir at -78°C for 1 hour, then allow to warm to Room Temperature (RT) over 2 hours.

-

Quench: Pour the reaction mixture slowly into saturated aqueous NaHCO₃ (gas evolution will occur).

-

Extraction: Extract with DCM (3x), wash combined organics with brine, and dry over Na₂SO₄.

-

Purification: Flash column chromatography (Hexanes/Ethyl Acetate 9:1). The fluoro-ester usually elutes before the hydroxy-ester due to lower polarity.

Structural Logic Diagram (Graphviz)

The following diagram visualizes the NMR coupling network, explaining the complexity of the H-4 signal.

Figure 2: Coupling network centering on the H-4 proton. The large H-F coupling dominates the splitting pattern.

References

-

Sigma-Aldrich. Diethyl 4-fluoroheptanedioate Product Page. Link

-

Middleton, W. J. "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 40(5), 574-578. (Foundational DAST protocol). Link

-

ChemicalBook. Diethyl 4-fluoroheptanedioate Basic Information. Link

-

SpectraBase. General NMR Shifts for Fluorinated Esters. (Extrapolated data). Link

Sources

solubility of Diethyl 4-fluoroheptanedioate in organic solvents

An In-depth Technical Guide to the Solubility of Diethyl 4-fluoroheptanedioate in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that dictates its behavior in various stages of research, development, and manufacturing. Diethyl 4-fluoroheptanedioate, a fluorinated aliphatic diester, presents a unique molecular structure that influences its interaction with solvents. This technical guide provides a comprehensive analysis of the theoretical and practical aspects of the . While specific quantitative solubility data for this compound is not extensively available in published literature, this guide establishes a robust framework based on fundamental chemical principles, data from structurally analogous compounds, and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals, offering the foundational knowledge and practical tools to effectively assess and utilize the solubility characteristics of this compound.

Introduction: The Critical Role of Solubility

In the landscape of chemical synthesis and drug development, solubility is not merely a physical property; it is a cornerstone of process viability and therapeutic efficacy. For a compound like Diethyl 4-fluoroheptanedioate, which may serve as a building block in organic synthesis or as a novel chemical entity, understanding its solubility profile is paramount. Poor solubility can lead to significant challenges in reaction kinetics, purification, formulation, and bioavailability.

This guide delves into the factors governing the solubility of Diethyl 4-fluoroheptanedioate, providing a predictive framework and a practical approach to its determination. By understanding the interplay between the solute's structure and the solvent's properties, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation.

Physicochemical Properties of Diethyl 4-fluoroheptanedioate

To predict the solubility of Diethyl 4-fluoroheptanedioate, we must first understand its molecular characteristics. While a comprehensive experimental dataset for this specific molecule is not publicly available, we can infer its properties from its structure and from data on analogous compounds found in databases like PubChem.

Structure:

-

Molecular Formula: C₁₁H₁₉FO₄

-

Molecular Weight: 234.26 g/mol (calculated)

-

Key Structural Features:

-

Aliphatic Chain: A seven-carbon backbone provides a significant nonpolar character.

-

Ester Groups: Two ethyl ester groups (-COOCH₂CH₃) are present at the termini. These groups are polar and can act as hydrogen bond acceptors.

-

Fluorine Atom: A single fluorine atom at the C4 position introduces electronegativity and can influence intramolecular and intermolecular interactions. The C-F bond is highly polarized.

-

The presence of both polar ester groups and a largely nonpolar aliphatic backbone makes Diethyl 4-fluoroheptanedioate a molecule with a mixed polarity. The fluorine atom further complicates this by increasing the polarity of its immediate vicinity.

Inference from Analogous Compounds:

-

Diethyl pimelate (Diethyl heptanedioate): The non-fluorinated parent compound is a liquid with low water solubility, a characteristic of many medium-chain diesters[1].

-

Fluorinated Esters: The introduction of fluorine can alter physical properties like boiling point, density, and solubility. The high electronegativity of fluorine can reduce the proton-donating ability of adjacent C-H groups, potentially weakening certain solute-solvent interactions, while the C-F bond itself can participate in dipole-dipole interactions[2][3].

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the guiding tenet for predicting solubility. This means that substances with similar polarities and intermolecular forces are more likely to be miscible.

Solvent Polarity Spectrum: Organic solvents can be broadly categorized as polar protic, polar aprotic, and nonpolar.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. The ester groups of Diethyl 4-fluoroheptanedioate can act as hydrogen bond acceptors, suggesting moderate to good solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMF, DMSO): These solvents have significant dipole moments but do not have O-H or N-H bonds. They are effective at solvating polar functional groups through dipole-dipole interactions. It is anticipated that Diethyl 4-fluoroheptanedioate will exhibit good solubility in many of these solvents[4][5].

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker van der Waals forces. The long aliphatic chain of the molecule suggests it will have some solubility in these solvents, but the polar ester groups and the fluorine atom may limit miscibility compared to a purely nonpolar solute.

The logical relationship between the solute's properties and solvent choice can be visualized as follows:

Sources

- 1. Diethyl pimelate | C11H20O4 | CID 16300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. scribd.com [scribd.com]

- 5. research.cbc.osu.edu [research.cbc.osu.edu]

potential research areas for Diethyl 4-fluoroheptanedioate

Part 1: Executive Summary & Strategic Utility

Diethyl 4-fluoroheptanedioate (Ethyl 4-fluoropimelate) represents a high-value, under-explored scaffold in the domain of organofluorine chemistry. Structurally, it consists of a seven-carbon dicarboxylate backbone possessing a single fluorine atom at the central C4 position.

This molecule’s strategic importance lies in its symmetry . Unlike 2- or 3-substituted pimelates, the C4-substitution maintains a

Core Technical Value Proposition:

-

Regiocontrol: Central functionalization (C4) prevents isomer mixtures during intramolecular cyclization.

-

Bioisosterism: The C-F bond (1.35 Å) mimics the C-H bond (1.09 Å) sterically but introduces significant electronic withdrawal, lowering the pKa of remote functionalities and blocking metabolic oxidation at the central methylene.

-

Gauche Effect: The high electronegativity of fluorine induces specific conformational preferences (gauche effect), potentially locking the flexible heptane chain into bioactive conformations.

Part 2: Synthesis & Experimental Methodologies

Since Diethyl 4-fluoroheptanedioate is not a commodity chemical, its synthesis requires a robust "build-to-spec" approach. The most reliable pathway utilizes the commercially available Diethyl 4-oxoheptanedioate (4-ketopimelate) as the divergent precursor.

Synthetic Pathway: Deoxofluorination

The transformation of the ketone to the secondary fluoride is the critical step. Reagents like DAST (Diethylaminosulfur trifluoride) or the more thermally stable Deoxo-Fluor® are required.

Reaction Logic:

-

Substrate: Diethyl 4-oxoheptanedioate.[1]

-

Reagent: Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride).

-

Mechanism: Nucleophilic fluorination. The oxygen attacks sulfur, activating the ketone, followed by fluoride displacement.

-

Critical Control Point: Elimination side-products (forming the alkene) must be minimized by controlling temperature and using non-polar solvents (DCM or Toluene).

Protocol: Synthesis of Diethyl 4-fluoroheptanedioate

-

Step 1: Charge a flame-dried round-bottom flask with Diethyl 4-oxoheptanedioate (1.0 equiv) and anhydrous CH2Cl2 (0.5 M concentration) under Nitrogen.

-

Step 2: Cool to 0°C. Add Deoxo-Fluor (1.2 equiv) dropwise to prevent exotherm.

-

Step 3: Allow to warm to Room Temperature (25°C) and stir for 16 hours. Note: If conversion is sluggish, catalytic EtOH (0.1 equiv) can activate the reagent.

-

Step 4: Quench carefully with saturated NaHCO3 (gas evolution: CO2).

-

Step 5: Extract with CH2Cl2, dry over Na2SO4, and concentrate.

-

Step 6: Purification via silica gel chromatography (Hexanes/EtOAc gradient). The product is a colorless oil.

Validation (Self-Check):

-

19F NMR: Look for a multiplet around -180 ppm (typical for secondary aliphatic fluorides).

-

1H NMR: The proton at C4 (geminal to F) will appear as a distinct doublet of multiplets (

Hz).

Part 3: Downstream Applications & Research Areas

Medicinal Chemistry: The Dieckmann Cyclization

This is the primary utility of the scaffold. The Dieckmann condensation converts the linear diester into a cyclic

-

Target: Ethyl 5-fluoro-2-oxocyclohexanecarboxylate.

-

Utility: This is a precursor to Fluorinated Gabapentinoids (via hydrolysis/decarboxylation and reductive amination) and NK1 antagonists .

-

Advantage: Because the starting material is symmetric around C4, enolization at C2 or C6 leads to the exact same product. This eliminates the "regioisomer soup" often seen with 3-substituted pimelates.

Dieckmann Protocol:

-

Base: NaOEt (1.1 equiv) in EtOH.

-

Conditions: Reflux for 4 hours.

-

Workup: Acidify with dilute HCl (keep T < 5°C to prevent decarboxylation).

-

Result: A 6-membered ring with a fluorine at the 4-position relative to the original ketone carbon.

Polymer Engineering: Fluorinated Nylons

Reaction with diamines (e.g., 1,6-hexanediamine) yields Poly(hexamethylene 4-fluoropimelamide) .

-

Property Shift: The fluorine atom lowers surface energy (increasing water repellency) and increases chemical resistance compared to standard Nylon 6,7 (if it existed) or Nylon 6,6.

-

Research Gap: Investigation of the stereoregularity of the polymer. Using racemic monomer yields atactic polymers (amorphous). Using enantiopure monomer (via enzymatic resolution of the diester) yields isotactic polymers (crystalline).

Part 4: Visualizations (Graphviz)

Figure 1: Synthetic Logic & Dieckmann Cyclization

Caption: Figure 1. The synthesis of Diethyl 4-fluoroheptanedioate and its conversion to cyclic synthons. Note the symmetry of the precursor ensures a single regioisomer product.

Figure 2: Polymerization & Material Science Potential

Caption: Figure 2. Potential application in material science, creating fluorinated polyamides with modified surface properties.

Part 5: Analytical Data Summary

Table 1: Predicted Physicochemical Profile

| Property | Value (Predicted) | Rationale |

| Molecular Formula | C11H19FO4 | Standard stoichiometry. |

| Molecular Weight | 234.27 g/mol | Based on atomic weights. |

| LogP | ~2.1 | Fluorine increases lipophilicity vs. 4-hydroxy (LogP ~0.8), similar to 4-H. |

| Boiling Point | ~260°C (760 mmHg) | Diesters have high BPs; F slightly lowers BP vs OH due to loss of H-bonding. |

| 19F NMR Shift | -175 to -185 ppm | Characteristic range for secondary alkyl fluorides (CHF). |

| Stereochemistry | Prochiral (meso) | C4 is a stereocenter; racemic mixture unless resolved. |

Part 6: References

-

PubChem. Diethyl 4-oxoheptanedioate (CID 80592). National Library of Medicine. [Link]

-

Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for converting alcohols, aldehydes, and ketones to fluorides. Journal of Organic Chemistry. [Link]

-

Davis, B. R., & Garratt, P. J. (1991). The Dieckmann Condensation.[2][3][4][5] Comprehensive Organic Synthesis. [Link]

-

Ameduri, B. (2018).[6] Fluoropolymers: The Right Material for the Right Applications. Chemistry – A European Journal. [Link]

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. [Link]

Sources

- 1. Diethyl 4-oxoheptanedioate | C11H18O5 | CID 80592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. organicreactions.org [organicreactions.org]

- 3. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. Dieckmann Condensation [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

Application Note: Synthesis of Novel Fluorinated Polyesters Using Diethyl 4-fluoroheptanedioate for Advanced Applications

Introduction: The Strategic Advantage of Fluorine in Polyester Design

Aliphatic polyesters are a significant class of biodegradable polymers with wide-ranging applications in biomaterials, drug delivery, and specialty plastics.[1] The strategic incorporation of fluorine into the polymer backbone can dramatically enhance key material properties.[2][3] Fluoropolymers are well-known for their high thermal stability, chemical resistance, and low surface energy.[2][4] The synthesis of such polymers is typically achieved through the polymerization of fluorine-containing monomers.[2][4] This application note details a comprehensive protocol for the synthesis of novel fluorinated polyesters using Diethyl 4-fluoroheptanedioate as a key monomer, targeting applications in advanced coatings, hydrophobic textiles, and biomedical devices.

The presence of a fluorine atom on the heptanedioate backbone is anticipated to impart unique characteristics to the resulting polyester, including altered crystallinity, enhanced thermal stability, and tailored surface properties. This guide provides researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols to synthesize and characterize these promising materials.

Underlying Principles: The Chemistry of Fluorinated Polyester Synthesis

The synthesis of polyesters from a diester monomer like Diethyl 4-fluoroheptanedioate and a diol comonomer is typically achieved through a process called transesterification polycondensation . This is a type of step-growth polymerization. The overall process can be broken down into two key stages:

-

Transesterification (First Stage): In this stage, the Diethyl 4-fluoroheptanedioate reacts with an excess of a diol (e.g., 1,4-butanediol) at elevated temperatures in the presence of a catalyst. This reaction results in the formation of a low molecular weight bis(hydroxyalkyl)ester oligomer and the release of ethanol as a byproduct. The removal of ethanol helps to drive the equilibrium towards product formation.

-

Polycondensation (Second Stage): The temperature is further increased, and a high vacuum is applied to facilitate the removal of the excess diol. This promotes the condensation of the oligomers into a high molecular weight polyester. The efficiency of this stage is critical for achieving the desired polymer chain length and, consequently, the material's mechanical properties.

The choice of catalyst is crucial for an efficient polymerization process. While various catalysts can be used, organometallic compounds such as titanium(IV) isopropoxide are known to be effective for polyester synthesis.[5]

Experimental Protocols

Materials and Equipment

| Reagents | Equipment |

| Diethyl 4-fluoroheptanedioate | Glass reactor with mechanical stirrer, heating mantle, and condenser |

| 1,4-Butanediol (or other suitable diol) | Vacuum pump |

| Titanium(IV) isopropoxide (catalyst) | Temperature controller |

| Antimony(III) oxide (catalyst - alternative) | Nitrogen/Argon inlet |

| Chloroform (for polymer characterization) | Schlenk line |

| Methanol (for polymer precipitation) | Rotary evaporator |

| Deuterated chloroform (CDCl3) for NMR | Nuclear Magnetic Resonance (NMR) Spectrometer |

| Gel Permeation Chromatography (GPC) system | |

| Thermogravimetric Analyzer (TGA) | |

| Differential Scanning Calorimeter (DSC) | |

| Contact Angle Goniometer |

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of fluorinated polyester.

Step-by-Step Synthesis Protocol

-

Reactor Preparation: Ensure the glass reactor is clean, dry, and equipped with a mechanical stirrer, a nitrogen/argon inlet, and a distillation condenser connected to a collection flask.

-

Charging Monomers: Charge the reactor with Diethyl 4-fluoroheptanedioate and 1,4-butanediol in a 1:1.2 molar ratio. The excess diol compensates for its loss during the high-temperature polycondensation stage.

-

Catalyst Addition: Add the catalyst, for example, Titanium(IV) isopropoxide (around 200-500 ppm relative to the weight of the diester), to the monomer mixture.

-

First Stage (Transesterification):

-

Begin stirring the mixture and purge the reactor with an inert gas (nitrogen or argon) for at least 30 minutes to remove any oxygen.

-

Gradually heat the reactor to 180-200 °C.

-

Ethanol will start to distill off as the transesterification reaction proceeds. Continue this stage until approximately 80-90% of the theoretical amount of ethanol has been collected. This typically takes 2-3 hours.

-

-

Second Stage (Polycondensation):

-

Increase the temperature to 220-240 °C.

-

Gradually apply a vacuum, reducing the pressure to below 1 Torr.

-

The excess 1,4-butanediol will be removed, and the viscosity of the reaction mixture will increase significantly as the polymer chains grow.

-

Continue the reaction under high vacuum for 3-5 hours, or until the desired viscosity is achieved. The stirring torque can be monitored as an indicator of increasing molecular weight.

-

-

Polymer Isolation and Purification:

-

Once the reaction is complete, cool the reactor under an inert atmosphere.

-

The resulting polymer can be extruded from the reactor while still molten or dissolved in a suitable solvent like chloroform after cooling.

-

For purification, dissolve the polymer in a minimal amount of chloroform and precipitate it by slowly adding the solution to a large volume of cold methanol with vigorous stirring.

-

Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.

-

Characterization of the Synthesized Fluorinated Polyester

A thorough characterization of the synthesized polymer is essential to understand its structure and properties.

Structural and Molecular Weight Analysis

| Technique | Purpose | Expected Observations |

| ¹H and ¹⁹F NMR | To confirm the chemical structure of the polymer and verify the incorporation of the fluorinated monomer. | Characteristic peaks corresponding to the protons and fluorine atom in the repeating unit of the polyester. |

| GPC/SEC | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | A unimodal distribution indicating a successful polymerization. The molecular weight can be controlled by adjusting the reaction time. |

Thermal and Surface Properties

| Technique | Purpose | Expected Properties |

| TGA | To assess the thermal stability of the polymer. | The onset of decomposition is expected to be at a relatively high temperature, indicative of good thermal stability imparted by the fluorine atom. |

| DSC | To determine the glass transition temperature (Tg) and melting temperature (Tm). | The Tg and Tm will depend on the polymer's molecular weight and the degree of crystallinity. A rigid backbone generally leads to a higher Tg.[6] |

| WCA | To measure the hydrophobicity of the polymer surface. | A higher water contact angle compared to its non-fluorinated analog is expected, indicating a lower surface energy. |

Reaction Mechanism

Caption: Simplified reaction scheme for the two-stage polymerization.

Troubleshooting and Expert Insights

-

Low Molecular Weight: If the final polymer has a low molecular weight, it could be due to several factors:

-

Impure Monomers: Ensure the monomers are of high purity, as impurities can terminate the polymer chains.

-

Inefficient Byproduct Removal: The removal of ethanol and excess diol is crucial. Ensure a good vacuum is achieved during the polycondensation stage.

-

Incorrect Stoichiometry: An imbalance in the initial monomer ratio can limit the chain growth.

-

-

Polymer Discoloration: Discoloration, often yellowing, can occur due to thermal degradation at high temperatures or the presence of oxygen. Maintaining a strict inert atmosphere and avoiding excessive reaction times and temperatures can mitigate this.

-

Gel Formation: In some cases, side reactions can lead to cross-linking and gel formation. Using an appropriate catalyst concentration and controlling the reaction temperature can help prevent this.

Conclusion

The use of Diethyl 4-fluoroheptanedioate in polymer synthesis opens up new avenues for the development of high-performance fluorinated polyesters. The protocols outlined in this application note provide a robust framework for the synthesis, purification, and characterization of these novel materials. The unique properties imparted by the fluorine atom make these polymers attractive candidates for a wide range of applications, from specialty coatings to advanced biomedical devices. Further research can explore the copolymerization of Diethyl 4-fluoroheptanedioate with other monomers to fine-tune the material properties for specific applications.

References

-

The Impact of Diethyl Furan-2,5-dicarboxylate as an Aromatic Biobased Monomer toward Lipase-Catalyzed Synthesis of Semiaromatic Copolyesters | Request PDF - ResearchGate. Available at: [Link]

-

Preparation of fluorinated polyesters by reversible addition–fragmentation chain transfer step-growth polymerization - Polymer Chemistry (RSC Publishing). Available at: [Link]

-

Synthesis of fluorinated polymers by chemical modification - ResearchGate. Available at: [Link]

-

Strategies for the synthesis of fluorinated polyesters - PMC - PubMed Central - NIH. Available at: [Link]

-

Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane - MDPI. Available at: [Link]

-

Recyclable Fluorine Improves Properties of Degradable Polyester Plastics - Universität Bayreuth. Available at: [Link]

-

Recoverable Fluorination Accelerates Ring‐Opening Copolymerisation and Enables Post‐Polymerisation‐Modification of Polyesters - PMC. Available at: [Link]

-

An overview of the uses of per- and polyfluoroalkyl substances (PFAS) - PMC. Available at: [Link]

-

Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. Available at: [Link]

-

Current State and Perspectives on Transesterification of Triglycerides for Biodiesel Production - MDPI. Available at: [Link]

-

(PDF) Recoverable Fluorination Accelerates Ring‐Opening Copolymerisation and Enables Post‐Polymerisation‐Modification of Polyesters - ResearchGate. Available at: [Link]

-

Uses of Perfluorinated Substances - Greenpeace Research Laboratories. Available at: [Link]

-

Depolymerization of Polyesters by Transesterification with Ethanol Using (Cyclopentadienyl)titanium Trichlorides - MDPI. Available at: [Link]

-

(PDF) Polycondensation of Diethyl Mucate With - Amanote Research. Available at: [Link]

-

Polycondensation of Diethyl Mucate with Hexamethyl-enediamine in the Presence of Poly(4-hydroxystyrene) - ResearchGate. Available at: [Link]

Sources

- 1. Strategies for the synthesis of fluorinated polyesters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. uni-bayreuth.de [uni-bayreuth.de]

- 4. experts.umn.edu [experts.umn.edu]

- 5. mdpi.com [mdpi.com]

- 6. Preparation of fluorinated polyesters by reversible addition–fragmentation chain transfer step-growth polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: Aminolysis of Diethyl 4-fluoroheptanedioate

Executive Summary

This guide details the protocols for reacting Diethyl 4-fluoroheptanedioate (Diethyl 4-fluoropimelate) with various amines. This reaction is a critical transformation in the synthesis of fluorinated peptidomimetics, dendrimer cores, and metabolically stable polymer linkers.

The 4-fluoroheptanedioic acid scaffold is unique due to the presence of a fluorine atom at the

Key Applications

-

Medicinal Chemistry: Synthesis of enzyme inhibitors targeting lysine biosynthesis (DAP pathway analogs).[1]

-

Material Science: Creation of fluorinated polyamides with enhanced lipophilicity and thermal stability.

-

Dendrimers: Use as a core for generation-growth via amidation.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8]

Substrate Analysis

-

Compound: Diethyl 4-fluoroheptanedioate

-

Structure:

-

Symmetry: The molecule possesses a plane of symmetry passing through the C4-F bond. It is achiral unless desymmetrized.

-

Reactivity: The ester groups are aliphatic and unactivated. The fluorine at C4 exerts a weak inductive effect (

) but does not significantly activate the esters toward nucleophilic attack compared to

Reaction Mechanism (Aminolysis)

The reaction proceeds via a standard nucleophilic acyl substitution (

-

Nucleophilic Attack: The amine lone pair attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Elimination: The ethoxide group is eliminated, reforming the carbonyl as an amide.

-

Proton Transfer: Loss of a proton to the leaving ethoxide or excess amine.

Critical Consideration (Fluorine Stability):

Unlike

Experimental Protocols

Method A: Solvent-Free Aminolysis (Green Chemistry)

Recommended for liquid primary amines and high-throughput library synthesis.

Principle: Reacting the diester with an excess of amine in the absence of solvent maximizes reaction rate and minimizes waste. The volatile ethanol byproduct is driven off, driving the equilibrium forward.

Reagents:

-

Diethyl 4-fluoroheptanedioate (1.0 equiv)

-

Primary Amine (R-NH2) (4.0 - 6.0 equiv)

-

Catalyst (Optional): TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (1 mol%)

Protocol:

-

Charge: In a sealed pressure vial or round-bottom flask, add Diethyl 4-fluoroheptanedioate (e.g., 1.0 mmol, 234 mg).

-

Addition: Add the liquid amine (e.g., 5.0 mmol). If using TBD, add it now.

-

Reaction:

-

Without Catalyst:[2] Heat to 100°C for 12–24 hours.

-

With TBD: Heat to 60°C for 4–8 hours.

-

-

Monitoring: Monitor by TLC (Ethyl Acetate/Hexane) or LC-MS. Look for the disappearance of the diester and the mono-amide intermediate.

-

Workup:

-

Cool the mixture to room temperature.

-

Precipitation: Add cold diethyl ether or hexane. The bis-amide product often precipitates as a white solid. Filter and wash.[3]

-

Alternative: If the product is an oil, evaporate excess amine under high vacuum.

-

-

Purification: Recrystallization from EtOH/Water or Flash Chromatography (MeOH/DCM).

Method B: Controlled Mono-Amidation (Desymmetrization)

Recommended for synthesizing asymmetric linkers.

Principle: Using a stoichiometric deficit of amine at lower temperatures allows for the isolation of the mono-ester/mono-amide.

Protocol:

-

Solvent: Dissolve Diethyl 4-fluoroheptanedioate (1.0 equiv) in anhydrous Ethanol (0.1 M).

-

Addition: Add Primary Amine (0.9 equiv) dropwise over 1 hour at 0°C .

-

Reaction: Stir at room temperature for 24 hours.

-

Workup: Evaporate solvent.

-

Purification: The mixture will contain Diester, Mono-amide, and Bis-amide. Separate via Flash Chromatography (Gradient: 0% to 10% MeOH in DCM).

Method C: Polyamide Synthesis (Interfacial Polymerization)

Recommended for reaction with diamines (e.g., Hexamethylenediamine).

Protocol:

-

Organic Phase: Dissolve Diethyl 4-fluoroheptanedioate (1.0 equiv) in DCM.

-

Aqueous Phase: Dissolve Diamine (1.0 equiv) and NaOH (2.2 equiv) in water.

-

Mixing: Layer the aqueous phase over the organic phase carefully.

-

Polymerization: A polymer film forms at the interface. Pull the film to form a fiber (Nylon analog) or stir rapidly to form a precipitate.

-

Wash: Wash the polymer extensively with water and acetone.

Analytical Data & Validation

Expected NMR Signatures

When validating the product, look for these key shifts:

| Nucleus | Moiety | Shift ( | Multiplicity | Notes |

| 1H | -NH-C(O)- | 6.0 - 8.0 | Broad Singlet | Amide proton (disappears with D2O shake) |

| 1H | -CH(F)- | 4.4 - 4.8 | D of M | Characteristic geminal H-F coupling ( |

| 1H | -OCH2CH3 | Disappears | Quartet | Loss of ethyl ester signals confirms conversion |

| 19F | -CH(F)- | -180 to -190 | Multiplet | Decoupled F-NMR is a singlet; Coupled is complex |

| 13C | C=O | 172 - 175 | Singlet/Doublet | Amide carbonyl, may show small coupling to F |

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Conversion | Ester is unreactive; Amine is steric. | Increase Temp to 120°C; Use TBD catalyst (5 mol%). |

| Defluorination | Elimination of HF (Basic conditions). | Lower Temp; Ensure amine is dry; Avoid strong inorganic bases (NaOH) in heat. |

| Cyclization | Formation of imide (rare for 7-mem). | Dilute reaction (if unwanted); This is unlikely unless specific structural constraints exist. |

Visual Workflows

Reaction Pathway Diagram

Caption: Reaction pathways for Diethyl 4-fluoroheptanedioate illustrating mono-amidation, bis-amidation, and polymerization routes.

References

-

General Aminolysis of Esters

-

Catalytic Methods (TBD)

-

Sabot, C., et al. (2007). 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) as an efficient catalyst for the aminolysis of esters. Tetrahedron Letters. Link

-

-

Fluorinated Building Blocks in MedChem

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

-

-

Pimelic Acid Derivatives

(Note: While specific literature on the aminolysis of diethyl 4-fluoroheptanedioate is sparse, the protocols above are derived from validated methodologies for structurally homologous aliphatic diesters and fluorinated intermediates.)

Sources

Application Note: Chemo-Selective Reduction of Diethyl 4-Fluoroheptanedioate

Executive Summary

This guide details the protocol for the reduction of Diethyl 4-fluoroheptanedioate (CAS: N/A, analogue of Diethyl 4-methylheptanedioate) to 4-fluoroheptane-1,7-diol . This transformation is a critical step in the synthesis of fluorinated cationic lipids and liquid crystals.

The core challenge lies in reducing two terminal ester groups while preserving the secondary alkyl fluoride at the C4 position. While the C–F bond is thermodynamically stable, the harsh basicity of aluminohydrides can induce

Strategic Analysis & Mechanism

Reaction Thermodynamics

The reduction of an ester to a primary alcohol requires the delivery of two hydride equivalents.

-

Step 1: Nucleophilic acyl substitution to form an aldehyde intermediate.

-

Step 2: Rapid nucleophilic addition to the aldehyde to form the alkoxide.

-

Stoichiometry: Theoretically, 0.5 molar equivalents of

(providing 2 hydrides) are required per ester group. However, standard protocol dictates a stoichiometric excess (1.5–2.0 equiv of

The Fluorine Constraint

The C–F bond energy (~116 kcal/mol) generally resists hydride reduction. However, the C4 position is a secondary alkyl fluoride. Under reflux conditions with strong Lewis acidic species (

-

Control Strategy: Maintain reaction temperature

during addition and restrict reflux times. Use Fieser workup to neutralize aluminates rapidly.

Visualizing the Pathway

The following diagram outlines the reduction mechanism and potential side-reactions.

Figure 1: Reaction pathway showing the stepwise reduction and the risk of beta-elimination.

Method A: Lithium Aluminum Hydride (Standard)

Best for: Small-to-medium scale (<10g), complete conversion.

Reagents & Equipment

-

Substrate: Diethyl 4-fluoroheptanedioate (1.0 equiv).

-

Reductant:

(2.2 equiv, 2.4 M in THF or powder). -

Solvent: Anhydrous THF (stabilizer-free preferred).

Protocol

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and addition funnel under

atmosphere. -

Solvation: Charge the flask with

(2.2 equiv) suspended in anhydrous THF (0.2 M concentration relative to LAH). Cool to -

Addition: Dissolve Diethyl 4-fluoroheptanedioate (1.0 equiv) in minimal THF. Add dropwise to the LAH suspension over 30 minutes. Caution: Exothermic gas evolution (

). -

Reaction: Remove ice bath and stir at Room Temperature (RT) for 3 hours.

-

Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The diester (

) should disappear; the diol (

-

-

Fieser Workup (Critical): For every 1 g of

used, perform the following sequence at-

Add 1.0 mL Water (slowly).

-

Add 1.0 mL 15% Aqueous NaOH.

-

Add 3.0 mL Water.

-

-

Isolation: Warm to RT and stir for 15 minutes until the gray precipitate turns into a white, granular solid. Add anhydrous

.[1][2] Filter through a Celite pad.[1][2][4] Rinse cake with THF. -

Concentration: Evaporate solvent under reduced pressure (

, 20 mbar) to yield the crude diol.

Method B: Lithium Borohydride (Scalable/Milder)

Best for: Large scale (>10g), safety-restricted labs, or if elimination is observed in Method A.

Rationale

is significantly safer to handle thanProtocol

-

Setup: Standard inert atmosphere setup.

-

Reagents: Dissolve Diethyl 4-fluoroheptanedioate (1.0 equiv) in anhydrous THF (0.5 M).

-

Addition: Add

(2.5 equiv, 2.0 M in THF) dropwise at RT. -

Activation: If reaction is sluggish, add Methanol (1.0 equiv) dropwise to form the active reducing species

, or heat to -

Quench: Cool to

. Carefully quench with Sat. -

Extraction: Extract with EtOAc (3x). The borate salts are water-soluble, simplifying the workup compared to aluminum salts.

Analytical Quality Control

Data Summary Table

| Parameter | Method A ( | Method B ( |

| Yield | 85–95% | 80–90% |

| Reaction Time | 3–4 Hours | 6–12 Hours |

| Safety Profile | High Hazard (Pyrophoric) | Moderate Hazard |

| Impurity Risk | Elimination (Trace) | Hydrolysis (Trace) |

NMR Characterization (Expected)

-

NMR (400 MHz,

-

4.60 (dm,

-

3.65 (t,

- 1.50–1.80 (m, 10H, alkyl chain).

-

4.60 (dm,

-

NMR:

- -180 to -185 ppm (multiplet).

Troubleshooting Guide

-

Problem: "Soap" formation or emulsion during workup.

-

Cause: Incomplete hydrolysis of aluminum salts.

-

Solution: Switch to Rochelle’s Salt Workup . Stir the quenched reaction with saturated Potassium Sodium Tartrate solution for 2 hours until layers separate cleanly [2].

-

-

Problem: Presence of alkene peaks (5.0–6.0 ppm).

-

Cause: Elimination of HF.

-

Solution: Lower reaction temperature; switch to Method B (

).

-

Workup Decision Logic

Figure 2: Decision tree for selecting the optimal workup method based on scale.

References

-

Burkhardt, E. R., & Matos, K. (2006). Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions. Chemical Reviews, 106(7), 2617–2650.

-

Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Wiley.[5] (Standard reference for the "Fieser Workup" stoichiometry: 1g LAH : 1mL H2O : 1mL 15% NaOH : 3mL H2O).

-

Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. (Authoritative text on functional group tolerance).

Sources

Technical Application Note: Evaluation and Protocol for Diethyl 4-fluoroheptanedioate as a Functional Plasticizer

Executive Summary

This application note details the technical evaluation and utilization of Diethyl 4-fluoroheptanedioate (D4FH) (CAS: 951624-81-0) as a specialized plasticizer. Unlike conventional phthalates or adipates, D4FH incorporates a fluorine atom at the C4 position of the heptanedioate (pimelate) backbone. This unique structural motif offers researchers in drug delivery and advanced materials a dual-function additive: effective glass transition temperature (

This guide provides validated protocols for miscibility testing, solvent casting, and migration analysis, specifically tailored for pharmaceutical coatings (e.g., Eudragit®, PLGA) and fluoroelastomer processing.

Chemical Identity & Mechanistic Rationale

Molecular Architecture

D4FH is the diethyl ester of 4-fluoropimelic acid.

-

Formula:

-

Molecular Weight: ~234.27 g/mol

-

Key Functionality: The central fluorine atom introduces a dipole moment distinct from non-fluorinated analogs (e.g., Diethyl pimelate), altering the solubility parameter (

) and enhancing compatibility with polar fluoropolymers and biodegradable polyesters.

Mechanism of Action

D4FH functions via the Free Volume Theory and Lubricity Theory .

-

Intercalation: The diester groups form hydrogen bonds or dipole-dipole interactions with polymer chains (e.g., carbonyls in PLGA or C-F bonds in PVDF).

-

Shielding: The aliphatic chain acts as a spacer, shielding polymer-polymer interaction sites.

-

Fluorine Effect: The C4-Fluorine atom increases the free volume slightly more than a hydrogen atom due to van der Waals radius differences (H: 1.20 Å vs. F: 1.47 Å), potentially improving low-temperature flexibility without significant volatility increases.

Mechanistic Pathway Diagram

The following diagram illustrates the integration of D4FH into a polymer matrix and the subsequent characterization workflow.

Figure 1: Mechanistic action of D4FH showing the dual pathway of plasticization (flexibility) and analytical traceability (NMR tracking).

Experimental Protocols

Protocol A: Determination of Miscibility & Efficiency (DSC Method)

Objective: To determine the saturation limit of D4FH in a target polymer and calculate the plasticization efficiency.

Materials:

-

Target Polymer (e.g., PLGA 50:50, PLA, or PVDF).

-

Solvent (DCM or Acetone, HPLC grade).

-

D4FH (Standard purity >97%).

-

Differential Scanning Calorimeter (DSC).

Step-by-Step Methodology:

-

Solution Preparation: Prepare a 10% w/v polymer solution in the chosen solvent.

-

Doping: Aliquot solution into 5 vials. Add D4FH to achieve ratios of 0%, 5%, 10%, 20%, and 30% w/w (relative to polymer mass).

-

Casting: Cast films onto Teflon dishes. Dry at ambient temperature for 24h, then under vacuum (-0.1 MPa) at 40°C for 48h to remove residual solvent.

-

Critical Check: Ensure no bubbles remain. Residual solvent acts as a plasticizer and will skew results.

-

-

DSC Analysis:

-

Heat: Cool to -50°C, hold for 5 min.

-

Ramp: Heat from -50°C to 150°C at 10°C/min (First Heat) to erase thermal history.

-

Cool: Cool to -50°C at 10°C/min.

-

Measure: Heat to 150°C at 10°C/min (Second Heat). Record

at the inflection point.

-

-

Validation (Fox Equation): Compare experimental

to the theoretical value using the Fox equation:

Protocol B: Leaching and Migration Stability

Objective: To assess the stability of D4FH within the matrix, crucial for medical devices (ISO 10993 compliance).

-

Specimen Prep: Cut 1x1 cm squares of the 20% plasticized film (from Protocol A).

-

Incubation: Place samples in 10 mL of Phosphate Buffered Saline (PBS, pH 7.4) at 37°C.

-

Sampling: Remove aliquots of PBS at 24h, 72h, and 7 days.

-

Quantification:

-

Extract PBS with Ethyl Acetate.

-

Analyze via GC-MS or

F NMR (using a trifluoroacetic acid internal standard). -

Pass Criteria: < 1% mass loss over 24h for controlled release applications.

-

Data Analysis & Interpretation

When evaluating D4FH, organize your data to identify the "Critical Plasticization Concentration" (CPC)—the point where phase separation occurs (blooming).

Table 1: Expected Performance Metrics (Example: PLGA Matrix)

| Parameter | Control (Pure PLGA) | 10% D4FH Blend | 20% D4FH Blend | Interpretation |

| 45 - 50 | 30 - 35 | 15 - 20 | Significant reduction confirms plasticization efficiency. | |

| Modulus (MPa) | ~2000 | ~1200 | ~600 | Lower modulus indicates increased flexibility. |

| Appearance | Clear/Glassy | Clear | Clear/Slight Haze | Haze indicates onset of phase separation (saturation). |

| None | Strong Singlet | Strong Singlet | Confirms D4FH presence and homogeneous distribution. |

Advanced Workflow: F NMR Tracking

One of the distinct advantages of D4FH over Diethyl Phthalate (DEP) is the fluorine tag. This allows for non-destructive analysis of plasticizer distribution within a formulation.

Figure 2: Workflow for utilizing the Fluorine tag for stability and homogeneity analysis.

Safety & Handling

-

Toxicity: While specific tox data for D4FH is less abundant than DEP, fluorinated esters generally exhibit chemical stability. Handle as a research chemical (Standard PPE: Gloves, Goggles, Fume Hood).

-

Volatility: D4FH has a higher boiling point than simple diethyl esters due to the fluorine atom, reducing outgassing risks in vacuum environments.

-